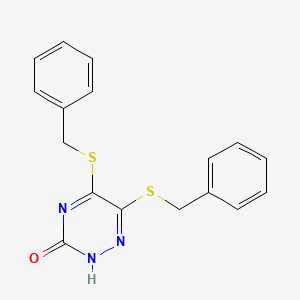
5,6-Bis(benzylsulfanyl)-1,2,4-triazin-3(2h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Bis(benzylsulfanyl)-1,2,4-triazin-3(2H)-one is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a triazine ring substituted with benzylsulfanyl groups, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(benzylsulfanyl)-1,2,4-triazin-3(2H)-one typically involves the reaction of appropriate triazine precursors with benzylsulfanyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
化学反応の分析
Types of Reactions
5,6-Bis(benzylsulfanyl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl groups can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the triazine ring or the benzylsulfanyl groups.
Substitution: The benzylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and substituted triazine compounds.
科学的研究の応用
5,6-Bis(benzylsulfanyl)-1,2,4-triazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 5,6-Bis(benzylsulfanyl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. The benzylsulfanyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazine ring can also participate in binding interactions, contributing to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
- 5,6-Bis(2-hydroxyethylsulfanyl)-1,2,4-triazin-3(2H)-one
- 5,6-Bis(benzimidazol-2-yl)-1,2,4-triazin-3(2H)-one
- 5,6-Bis(3,5-dicarboxyphenyl)-1,2,4-triazin-3(2H)-one
Uniqueness
Compared to similar compounds, it may exhibit different reactivity, biological activity, and suitability for various applications .
特性
CAS番号 |
23617-58-5 |
|---|---|
分子式 |
C17H15N3OS2 |
分子量 |
341.5 g/mol |
IUPAC名 |
5,6-bis(benzylsulfanyl)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C17H15N3OS2/c21-17-18-15(22-11-13-7-3-1-4-8-13)16(19-20-17)23-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21) |
InChIキー |
JERSHPLZQFXFKQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)NN=C2SCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


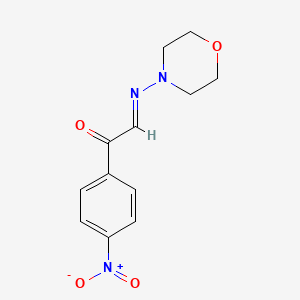
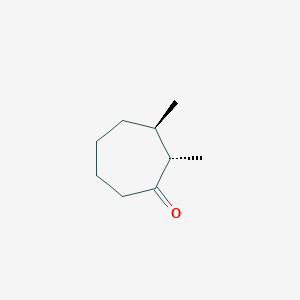
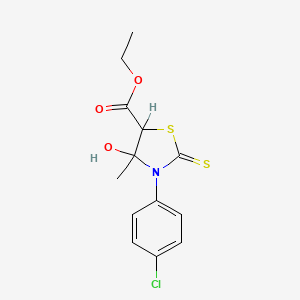
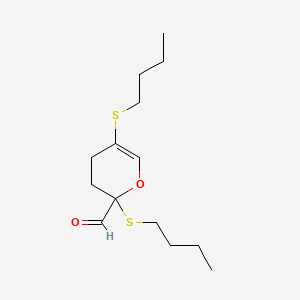
stannane](/img/structure/B14693653.png)
![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)
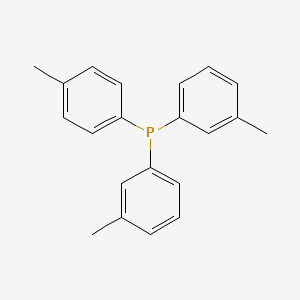
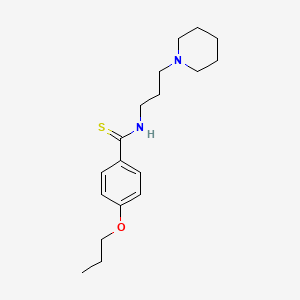
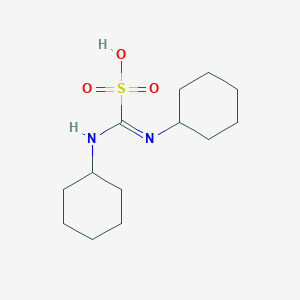
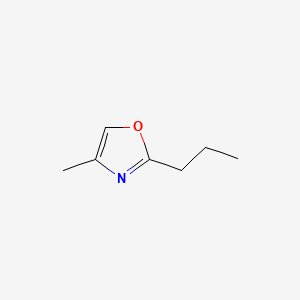
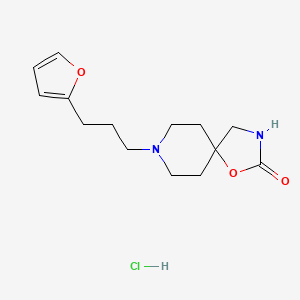
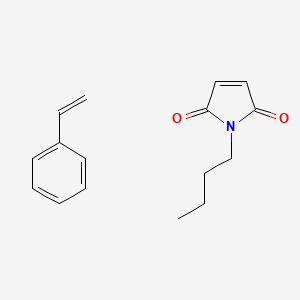
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
